molecular formula C19H24N2O3 B6104891 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide

Cat. No.: B6104891
M. Wt: 328.4 g/mol
InChI Key: WSSPAUBMPHLAKB-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopropanecarbonyl group and an allyl group attached to a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a cyclopropanation reaction using a cyclopropylcarbinol derivative.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a suitable benzoyl chloride derivative.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
  • 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-11-20-18(22)14-5-7-16(8-6-14)24-17-9-12-21(13-10-17)19(23)15-3-4-15/h2,5-8,15,17H,1,3-4,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSPAUBMPHLAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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